

role of SB-3CT in T-cell activation and proliferation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SB-3CT

CAS No.: 292605-14-2

Cat. No.: S549042

[Get Quote](#)

SB-3CT at a Glance

The table below summarizes the core pharmacological and application data for **SB-3CT**.

Property	Description
Targets	MMP-2 and MMP-9 (Gelatinases) [1] [2]
Inhibition Constant (Ki)	MMP-2: 13.9 nM; MMP-9: 600 nM (Cell-free assay) [2]
Key Finding on T-cells	Up to 80-85% reduction in anti-CD3-induced proliferation of CD4+ and CD8+ T-cells [1]
Effect on PD-L1	Reduces both mRNA and protein levels of PD-L1 in cancer cells [3]
Common In Vitro Concentration	10 - 25 μ M [1] [3]
Common In Vivo Dosage (Rodent)	25 - 50 mg/kg (intraperitoneal injection) [1] [3] [4]

Experimental Protocols for T-Cell Research

Here are key methodologies from the literature for studying **SB-3CT**'s effects on T-cells.

In Vitro T-Cell Proliferation Assay

This protocol is used to measure the direct effect of **SB-3CT** on antigen-induced T-cell proliferation [1].

- **Cell Preparation:** Isolate CD4+ or CD8+ T cells from wild-type (e.g., C57BL/6 mice) or MMP-deficient (e.g., MMP9-/-) mice.
- **Inhibition:** Pre-incubate cells with **SB-3CT** (e.g., 10 μ M) or vehicle control for 6 hours.
- **Stimulation & Culture:** Stimulate treated cells with plate-bound anti-CD3 antibody (0.5-1 μ g/ml) and culture for 72 hours.
- **Measurement:** Quantify proliferation, with results showing ~80-85% reduction in anti-CD3-induced proliferation in **SB-3CT**-treated wild-type or MMP9-/- T-cells [1].

In Vivo Model of Antigen-Specific Lung Injury

This model assesses how **SB-3CT**-treated T-cells function in a live organism [1].

- **T-Cell Activation:** Isolate antigen-specific CD8+ T cells (e.g., OT-I Thy1.1+). Activate them with their cognate peptide (e.g., OVA peptide SIINFEKL) in the presence of **SB-3CT** (10 μ M) or vehicle for 6 hours.
- **Adoptive Transfer:** Instill these treated T cells (e.g., 7.5×10^5 cells) into the lungs of recipient mice (e.g., CC10-OVA mice) that express the antigen in their airways.
- **Assessment:** After 10 days, analyze lung tissue for T-cell persistence (via flow cytometry) and antigen-specific injury (via histology and blinded scoring). **SB-3CT** treatment abrogates lung injury in this model [1].

Mechanisms of Action

SB-3CT modulates the immune system through several interconnected pathways, as illustrated in the following mechanism diagram.

The primary mechanisms are:

- **Directly Inhibiting T-cell Activation:** MMP-9, in particular, appears to have a novel **intracellular role** in regulating T-cell activation. Inhibition by **SB-3CT** drastically reduces T-cell proliferation and IL-2 production, while paradoxically augmenting intracellular calcium flux [1].
- **Modulating the Tumor Immune Microenvironment:** **SB-3CT** diminishes PD-L1 expression on cancer cells, which can prevent T-cell exhaustion. This mechanism provides a strong rationale for combining **SB-3CT** with existing immune checkpoint inhibitors (anti-PD-1/anti-CTLA-4) to significantly improve anti-tumor efficacy in pre-clinical models [3] [5].

Key Insights for Research and Development

- **Specificity is Key:** Unlike broad-spectrum MMP inhibitors that failed in clinical trials due to side effects, **SB-3CT**'s selectivity for MMP-2/9 offers a more targeted approach for immune modulation [3].
- **Dual Therapeutic Strategy:** **SB-3CT** represents a two-pronged therapeutic strategy: it directly dampens harmful T-cell responses in autoimmune settings, while simultaneously making tumors more vulnerable to immune attack in oncology [1] [3].
- **Beyond Oncology and Autoimmunity:** Evidence also shows **SB-3CT** is effective in neuroinflammatory models, improving outcomes after traumatic brain injury and in perioperative neurocognitive disorders by protecting the blood-brain barrier and modulating microglial polarization [4] [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Endogenous Matrix Metalloproteinases 2 and 9 Regulate ... [pmc.ncbi.nlm.nih.gov]
2. SB-3CT | MMP inhibitor | Mechanism | Concentration [selleckchem.com]
3. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates ... [pmc.ncbi.nlm.nih.gov]
4. The critical role of matrix metalloproteinase 9-mediated ... [pmc.ncbi.nlm.nih.gov]
5. High matrix metalloproteinase-2 expression predicts poor ... [pmc.ncbi.nlm.nih.gov]
6. The critical role of matrix metalloproteinase 9-mediated ... [frontiersin.org]

7. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [role of SB-3CT in T-cell activation and proliferation]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549042#role-of-sb-3ct-in-t-cell-activation-and-proliferation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com